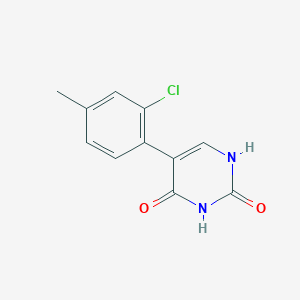
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine (5-CMP-DHP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been used in a variety of biochemical and physiological studies, ranging from drug discovery to cancer research.
Applications De Recherche Scientifique
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications, ranging from drug discovery to cancer research. In drug discovery, 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to screen for potential new drugs that can be used to treat various diseases, such as cancer, diabetes, and cardiovascular diseases. In cancer research, 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used to investigate the potential of targeting cancer cells and to study the effects of chemotherapeutic agents on cancer cells.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as protein kinases, which are involved in the regulation of cell growth and proliferation. It is also believed that 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% may act as an agonist of certain receptors, such as G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes, such as protein kinases. In vivo studies have shown that 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% can reduce the growth of tumors in mice, as well as reduce the activity of certain enzymes, such as protein kinases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in a relatively simple process. Additionally, the compound can be used in a variety of experiments, ranging from drug discovery to cancer research. However, there are some limitations to using 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. The compound is not very soluble in water, so it must be dissolved in organic solvents before being used in experiments. Additionally, the compound is not very stable in light, so it must be stored in dark containers.
Orientations Futures
For research could include further investigation of the compound’s mechanism of action, its effects on various types of cancer cells, and its potential applications in drug discovery. Additionally, further research could be conducted to investigate the compound’s potential as an inhibitor of certain enzymes, such as protein kinases, and its potential as an agonist of certain receptors, such as G-protein coupled receptors.
Méthodes De Synthèse
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from 4-chloro-2-methylphenol and 2,4-dihydroxypyrimidine. The synthesis is carried out by reacting the two compounds in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction results in the formation of 5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%, which can then be isolated and purified using chromatography.
Propriétés
IUPAC Name |
5-(4-chloro-2-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-4-7(12)2-3-8(6)9-5-13-11(16)14-10(9)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFLFIPMBGKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-(2,4)-dihydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














